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Abstract

Elvucitabine (3-L-2',3'-didehydro-2',3'-dideoxy-5-fluorocytidine, L-Fd4C) is a potent nucleoside
reverse transcriptase inhibitor (NRTI) that has demonstrated significant antiviral activity against
both the human immunodeficiency virus (HIV) and the hepatitis B virus (HBV). Developed by
Achillion Pharmaceuticals, this L-cytosine nucleoside analog has been the subject of numerous
preclinical and clinical investigations. Its unique pharmacological profile, including a long
intracellular half-life and activity against certain drug-resistant viral strains, has positioned it as
a compound of interest in the landscape of antiviral drug development. This technical guide
provides a comprehensive overview of the discovery, mechanism of action, synthesis, and
preclinical and clinical development of Elvucitabine, with a focus on quantitative data and
detailed experimental methodologies.

Introduction

The global health burden of chronic infections with HIV and HBV necessitates the continued
development of novel antiviral agents with improved efficacy, safety, and resistance profiles.
Nucleoside reverse transcriptase inhibitors (NRTIs) are a cornerstone of antiretroviral therapy,
acting by inhibiting the viral reverse transcriptase enzyme essential for viral replication.[1][2]
Elvucitabine emerged as a promising NRTI candidate due to its potent in vitro activity against
both HIV and HBYV, including strains resistant to other NRTIs.[2][3] This document serves as a
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technical resource for researchers, scientists, and drug development professionals, detailing
the scientific journey of Elvucitabine from its initial discovery to its evaluation in clinical trials.

Chemical and Physical Properties

Elvucitabine is a synthetic L-cytosine nucleoside analog with a chemical formula of
CoH10FN30s3 and a molar mass of 227.19 g/mol .[4] Its structure is similar to the approved
NRTIs lamivudine and emtricitabine.[2]

Property Value

4-amino-5-fluoro-1-[(2S,5R)-5-

IUPAC Name (hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidin-
2-one[5]

Molecular Formula CoH10FN303[4]

Molar Mass 227.19 g/mol [4]

CAS Number 181785-84-2[5]

Synonyms ACH-126,443, L-Fd4C, B-L-Fd4C[6]

Mechanism of Action

Elvucitabine is a prodrug that requires intracellular phosphorylation to its active triphosphate
form.[7] This process is initiated by the cytoplasmic enzyme deoxycytidine kinase, which
converts Elvucitabine to its monophosphate derivative.[7] Subsequent phosphorylation to the
diphosphate and triphosphate forms is carried out by other cellular kinases, such as UMP-CMP
kinase and nucleoside diphosphate kinase, respectively.[8][9][10]

The active metabolite, Elvucitabine triphosphate, acts as a competitive inhibitor of the viral
reverse transcriptase (RT) of both HIV and the DNA polymerase of HBV.[1][7] It competes with
the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the growing
viral DNA chain. Upon incorporation, the absence of a 3'-hydroxyl group on the sugar moiety of
Elvucitabine leads to the termination of DNA chain elongation, thus halting viral replication.[11]
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Elvucitabine's intracellular activation and mechanism of action.

Synthesis of Elvucitabine
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The synthesis of Elvucitabine (3-L-Fd4C) has been reported through various chemical routes.
A common approach involves the stereoselective synthesis starting from an appropriate chiral
precursor, such as L-lyxose or D-xylose, followed by key steps including glycosylation and
olefination.[1][11][12]

Starting Material

(e.g., L-Lyxose)

Formation of
Protected Sugar

l
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5-Fluorocytosine

l

Olefination
(Barton-McCombie Deoxygenation)

l
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(B-L-Fd4C)

Click to download full resolution via product page
A generalized workflow for the synthesis of Elvucitabine.

Preclinical Development
In Vitro Antiviral Activity

Elvucitabine has demonstrated potent in vitro activity against wild-type and drug-resistant
strains of HIV-1 and HBV.[2][7] Its efficacy is typically evaluated in cell-based assays measuring
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the inhibition of viral replication.

Virus Strain Cell Line ICso0 (HM) Reference

HIV-1 Wild-Type PBMC ~0.0044 [2]

HIV-1 M184V Mutant - ~0.044 [13]

HBV Wild-Type HepG2 2.2.15 <1 [14]
Lamivudine-

HBV _ HuH-7 - [15]
Resistant

Note: Specific ICso values can vary depending on the assay conditions.

In Vitro Cytotoxicity

The cytotoxicity of Elvucitabine is assessed to determine its therapeutic index. Standard
assays, such as the MTT assay, are used to measure the concentration of the compound that
causes a 50% reduction in cell viability (CCso). Elvucitabine has generally shown low
cytotoxicity in various cell lines.[14]

Cell Line CCso (UM)
CEM >100[14]
Vero >100
HepG2 >100

Preclinical Pharmacokinetics

Preclinical pharmacokinetic studies in animal models have been conducted to evaluate the
absorption, distribution, metabolism, and excretion (ADME) of Elvucitabine. These studies
have indicated a long plasma half-life and good bioavailability.[2]
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Species Bioavailability (%) Plasma Half-life (h)
Dog ~50 >60[2]

Rat

Monkey

Note: Data is limited in publicly available sources.

Preclinical Toxicology

Toxicology studies are essential to evaluate the safety profile of a drug candidate before human
trials. These studies include acute, sub-chronic, and chronic toxicity assessments in various
animal models.[16][17] Administration of high doses of Elvucitabine (50 and 100 mg once a
day) has been associated with reversible leucopenia and neutropenia in preclinical studies.[2]

Study Type Species Key Findings
Acute Toxicity Rodent
] o Reversible leucopenia and
Sub-chronic Toxicity Rodent, Non-rodent ) )
neutropenia at high doses.[2]
Chronic Toxicity Rodent, Non-rodent

Note: Detailed quantitative toxicology data (e.g., LDso, NOAEL) are not widely available in the

public domain.

Clinical Development

Elvucitabine has progressed to Phase Il clinical trials for the treatment of both HIV and chronic
HBV infections.[18][19]

Phase | Clinical Trials

Phase | studies in healthy volunteers were conducted to assess the safety, tolerability, and
pharmacokinetics of Elvucitabine. These studies established the long plasma half-life of the
drug, supporting the potential for once-daily or less frequent dosing.[2]
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Phase Il Clinical Trials

Phase Il trials have evaluated the efficacy and safety of Elvucitabine in treatment-naive and
treatment-experienced patients with HIV, as well as in patients with chronic HBV.

Key Phase Il Clinical Trials:
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Trial ID Condition

Patient
Population

Key Findings Reference

NCT00350272
(ACH443-015)

HIV-1

Treatment-Naive

At 96 weeks,
Elvucitabine (10
mg/day) showed
a substantial
anti-viral effect
similar to

[20]
lamivudine, with
95% of patients
achieving
undetectable
viral load (< 50

copies/mL).

NCT00312039
(ACH443-014A)

HIV-1

M184V Mutation

Elvucitabine
demonstrated a
fall in HIV-1 RNA
plasma levels
over 14 days in [11][13]
patients with the

M184vV

resistance

mutation.[13]

NCT00405249 HIV-1

M184V Variant

Assessed the

viral kinetics and

safety of

Elvucitabine

versus [21]
lamivudine in

patients with the

M184V variant.

[21]

NCT00034359

Chronic HBV

Treatment-Naive

Completed [18][19]
Phase Il trial

evaluating the

© 2025 BenchChem. All rights reserved.

8/14

Tech Support


https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Cell_Based_Antiviral_Activity_Testing_of_SARS_CoV_2_Mpro_Inhibitors.pdf
https://www.clinicaltrials.gov/study/NCT00312039
https://www.researchgate.net/publication/254365995_Total_Synthesis_of_a_-Elvucitabine
https://www.clinicaltrials.gov/study/NCT00312039
https://www.clinicaltrials.gov/study/NCT00405249
https://www.clinicaltrials.gov/study/NCT00405249
https://www.abcam.com/en-us/technical-resources/protocols/mtt-assay
https://go.drugbank.com/drugs/DB06236/clinical_trials?conditions=DBCOND0058876&phase=2&purpose=treatment&status=completed
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671191?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

safety and
antiviral activity
of Elvucitabine.
[19]

NCT00675844
(ACH443-904)

Extension Study

An open-label
extension study
for participants
who completed
previous
Elvucitabine

trials.

Summary of Efficacy Data from ACH443-015 (96 Weeks):

Parameter

Elvucitabine (10 mg/day)

Lamivudine (300 mg/day)

Mean Change in HIV-RNA

(log1o copies/mL)

-3.0 (+0.55)

-3.2 (+0.6)

Patients with Undetectable
Viral Load (<50 copies/mL)

96%

97%

Experimental Protocols
In Vitro Anti-HIV Activity Assay (MTT Assay)

This assay measures the ability of a compound to protect MT-4 cells from HIV-1 induced

cytopathic effects.

o Cell Preparation: Culture MT-4 cells in RPMI 1640 medium supplemented with 10% fetal

bovine serum and antibiotics.

o Assay Setup: Seed MT-4 cells in a 96-well plate at a density of 1 x 10* cells/well.

o Compound Addition: Add serial dilutions of Elvucitabine to the wells.
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« Viral Infection: Infect the cells with a laboratory-adapted strain of HIV-1 (e.g., llIB) at a
predetermined multiplicity of infection (MOI).

 Incubation: Incubate the plate at 37°C in a 5% COz2 incubator for 4-5 days.
e MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
e Solubilization: Add a solubilization buffer (e.g., SDS-HCI) to dissolve the formazan crystals.

o Data Analysis: Measure the absorbance at 570 nm. The ICso value is calculated as the
concentration of the compound that inhibits the viral-induced cell death by 50%.[18]

In Vitro Anti-HBV Activity Assay

This assay measures the inhibition of HBV DNA replication in a stable HBV-producing cell line.

Cell Culture: Culture HepG2 2.2.15 cells, which constitutively produce HBV particles.

e Compound Treatment: Treat the cells with various concentrations of Elvucitabine for a
specified period (e.g., 6-9 days), with media and drug changes every 3 days.

o DNA Extraction: After treatment, lyse the cells and extract the total DNA.

e Southern Blot or gPCR: Analyze the HBV DNA levels using Southern blot hybridization or
quantitative PCR (gPCR).

o Data Analysis: The ICso value is determined as the concentration of Elvucitabine that
reduces the amount of HBV DNA by 50% compared to untreated controls.[22][23][24]

Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of a compound that is toxic to host cells.
¢ Cell Seeding: Seed a suitable cell line (e.g., CEM, Vero, HepG2) in a 96-well plate.
o Compound Addition: Add serial dilutions of Elvucitabine to the wells.

 Incubation: Incubate the plate for a period equivalent to the antiviral assay (e.g., 4-5 days).
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e MTT Staining and Solubilization: Follow the same procedure as in the anti-HIV MTT assay.

« Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The
CCso is the concentration of the compound that reduces cell viability by 50%.[18][20]

Pharmacokinetic Analysis in Human Plasma (LC-MS/MS)

This method is used to quantify the concentration of Elvucitabine in plasma samples from
clinical trials.

e Sample Preparation:

o

Thaw frozen plasma samples.

[¢]

Perform protein precipitation by adding a solvent like acetonitrile.

[¢]

Centrifuge to pellet the precipitated proteins.

[e]

The supernatant can be further purified using solid-phase extraction (SPE).[25]
e LC-MS/MS Analysis:

o Chromatography: Use a C18 reversed-phase column with a gradient mobile phase (e.g., a
mixture of acetonitrile and water with a modifier like formic acid).

o Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in Multiple
Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

o Data Quantification:
o Generate a standard curve using known concentrations of Elvucitabine.

o Quantify the concentration of Elvucitabine in the unknown samples by comparing their
peak areas to the standard curve.[2][26][27]

Conclusion

Elvucitabine has demonstrated a promising preclinical and clinical profile as a potent NRTI
against both HIV and HBV. Its long intracellular half-life offers the potential for less frequent
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dosing, which could improve patient adherence. Furthermore, its activity against certain drug-
resistant viral strains highlights its potential role in the treatment of patients who have failed
previous therapies. While further clinical development appears to have been suspended, the
data gathered on Elvucitabine provides valuable insights for the design and development of
future nucleoside analogs for the treatment of viral infections. This technical guide has
summarized the key aspects of Elvucitabine's discovery and development, providing a
resource for the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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